molecular formula C10H19NO B2369263 3-cyclohexyl-N-methylpropanamide CAS No. 330855-40-8

3-cyclohexyl-N-methylpropanamide

Cat. No.: B2369263
CAS No.: 330855-40-8
M. Wt: 169.268
InChI Key: NKQAGLASNCWFIR-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-methylpropanamide is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is characterized by a cyclohexyl group attached to a propanamide backbone, with a methyl group substituting the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-cyclohexyl-N-methylpropanamide can be synthesized through the reaction of cyclohexylamine with propanoyl chloride, followed by methylation of the resulting amide . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:

  • Cyclohexylamine reacts with propanoyl chloride to form 3-cyclohexylpropanamide.
  • The resulting amide is then methylated using methyl iodide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: Cyclohexylpropanoic acid.

    Reduction: 3-cyclohexyl-N-methylpropylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-cyclohexyl-N-methylpropanamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-methylpropanamide: Lacks the cyclohexyl group, resulting in different chemical properties.

    Cyclohexylamine: Contains an amine group instead of an amide group.

    Cyclohexylpropanoic acid: An oxidized form of 3-cyclohexyl-N-methylpropanamide.

Uniqueness

This compound is unique due to the presence of both a cyclohexyl group and a methylated amide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

3-cyclohexyl-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQAGLASNCWFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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